1-Benzoyl-4-oxo-nipecotic acid ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXIEUAIMGNDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Stereochemical Considerations in Nipecotic Acid Derivatives
Analysis of Piperidine (B6355638) Ring Conformations (Chair, Boat, Twist Forms)
The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°. The chair conformation has two distinct positions for substituents: axial, which are perpendicular to the plane of the ring, and equatorial, which are in the plane of the ring.
Alternatively, the piperidine ring can exist in higher-energy conformations such as the boat and twist-boat (or skew-boat) forms. The boat conformation is less stable than the chair due to torsional strain from eclipsing C-C bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is a more stable intermediate between two boat forms, with reduced torsional and steric strain. The energy difference between the chair and the twist-boat conformation in piperidine itself is approximately 5.5 kcal/mol.
The conformational equilibrium of the piperidine ring is dynamic, with rapid interconversion between the two chair forms (ring flipping). This process causes the axial and equatorial positions to interchange. The presence of substituents on the ring can significantly influence the energetic preference for one chair conformation over the other.
Influence of the 4-Oxo Group on Ring Dynamics and Preferred Conformation
The presence of the 4-oxo group can also affect the energy barrier for ring inversion. The partial flattening of the ring may lower the energy of the transition state for ring flipping, leading to a more flexible ring system compared to unsubstituted piperidine. However, the chair conformation is still generally the most stable, albeit a distorted one. The boat conformation might be slightly less energetically unfavorable than in unsubstituted piperidine due to the altered geometry around the C4 position.
Below is a table summarizing the relative energies of the main conformations of a generic piperidine ring compared to a 4-oxopiperidine ring.
| Conformation | Generic Piperidine (Relative Energy, kcal/mol) | 4-Oxopiperidine (Estimated Relative Energy, kcal/mol) |
| Chair | 0 | 0 |
| Twist-Boat | ~5.5 | Slightly lower than 5.5 |
| Boat | ~6.0 | Slightly lower than 6.0 |
Note: The values for 4-oxopiperidine are estimated based on the expected influence of the carbonyl group.
Impact of N-Benzoyl and Ethyl Ester Substituents on Conformational Equilibrium
The substituents on the nitrogen and C3 carbon of the piperidine ring in 1-Benzoyl-4-oxo-nipecotic acid ethyl ester play a critical role in determining the conformational equilibrium.
The N-benzoyl group introduces a planar amide linkage. Due to the partial double bond character of the C-N bond, rotation around this bond is restricted. This leads to the existence of two planar rotamers. Dynamic NMR studies on N-benzoyl piperidine derivatives have shown that the energy barrier for this rotation is significant. The planarity of the N-benzoyl group also influences the conformation of the piperidine ring. To minimize steric hindrance, the bulky benzoyl group will have a significant impact on the orientation of adjacent ring substituents.
The ethyl ester group at the C3 position is a bulky substituent. In a chair conformation, it can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C4. The preference for the equatorial orientation of the ethyl ester group will likely dictate the preferred chair conformation of the piperidine ring.
| Substituent | Influence on Conformation |
| N-Benzoyl | - Introduces a planar amide linkage with a rotational barrier. - Influences the puckering of the piperidine ring. - Creates steric interactions that affect the orientation of other substituents. |
| Ethyl Ester (at C3) | - Prefers an equatorial position to minimize steric strain. - Its orientation is influenced by the conformation of the N-benzoyl group. |
Investigation of Intramolecular Interactions and Hydrogen Bonding
In the aprotic structure of this compound, classical hydrogen bonding is absent. However, weak intramolecular interactions can still play a role in stabilizing certain conformations. These interactions can include dipole-dipole interactions and weak C-H···O hydrogen bonds.
The carbonyl groups of the 4-oxo, N-benzoyl, and ethyl ester moieties are all potential hydrogen bond acceptors. The hydrogen atoms on the piperidine ring and the ethyl group can act as weak hydrogen bond donors. For example, a chair conformation with an equatorially positioned ethyl ester group might be further stabilized by a weak C-H···O interaction between one of the axial protons on the piperidine ring and the carbonyl oxygen of the ester.
Theoretical and Computational Methods in Conformational Landscape Mapping
To fully understand the complex conformational landscape of this compound, a combination of theoretical and computational methods is employed. These methods allow for the mapping of the potential energy surface and the identification of low-energy conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of protons. mdpi.com These experimental data can be used to validate the conformations predicted by computational methods. nih.gov Variable-temperature NMR studies can also be used to determine the energy barriers for conformational changes, such as ring inversion and rotation around the N-CO bond. researchgate.net
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the energies of different conformations and to optimize their geometries. These calculations can provide accurate information about the relative stabilities of different chair, boat, and twist-boat conformations, as well as the rotational barriers of the substituents.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into the conformational flexibility and the pathways of interconversion between different conformers.
By combining these methods, a comprehensive picture of the conformational preferences and dynamics of this compound can be obtained. This understanding is essential for elucidating its structure-activity relationships.
Pharmacological Research: Modulation of Neurotransmitter Systems Excluding Clinical Data
Preclinical Efficacy Studies in Animal Models of Neurological Disorders
Assessment of Anxiolytic-like Properties:No data available.
Therefore, this article cannot be generated as per the provided instructions due to the absence of specific research on the subject compound.
Modulation of Other Biological Targets by Related Nipecotic Acid Analogues
Beyond their well-established role as GABA uptake inhibitors, certain analogues of nipecotic acid have been investigated for their effects on other biological targets. This research is primarily driven by the search for multi-target ligands that could be beneficial in complex multifactorial diseases, such as neurodegenerative disorders.
Inhibition of Acetylcholinesterase (AChE)
A key area of investigation for nipecotic acid analogues has been their potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.combiorxiv.orgbiocrick.com This line of research is particularly relevant to Alzheimer's disease, where a decline in acetylcholine levels is a prominent feature. mdpi.combiorxiv.orgbiocrick.com
In a study focused on developing multi-target agents for neurodegeneration, a series of ethyl nipecotate amides were synthesized and evaluated for their AChE inhibitory activity. mdpi.com These compounds were created by amidating ethyl piperidine-3-carboxylate with various carboxylic acids possessing antioxidant and anti-inflammatory properties. mdpi.combiorxiv.org The rationale was to combine the GABA-ergic activity of the nipecotic acid scaffold with other functionalities that could address the multifaceted nature of neurodegenerative diseases. mdpi.com
Several of the synthesized compounds demonstrated notable inhibitory activity against AChE, with IC50 values in the micromolar range. mdpi.combiorxiv.org The most potent of these compounds exhibited an IC50 value as low as 47 μΜ. mdpi.combiorxiv.org The study suggested that the piperidine (B6355638) moiety of the nipecotic acid core, in conjunction with specific aromatic substituents, could play a role in binding to the active site of the enzyme. biocrick.com
Detailed findings from this research are presented in the interactive data table below.
Activity Related to Extracellular Matrix Protein Regulation and Apoptosis
Current scientific literature does not provide specific studies detailing the direct modulation of extracellular matrix (ECM) proteins or the apoptotic cascade by nipecotic acid analogues. While the neuroprotective effects of GABAergic modulation might indirectly influence these pathways in the context of neurodegeneration, dedicated research into the direct interaction of these compounds with ECM components or key apoptotic proteins is not presently available. Neuroinflammation, a process linked to changes in the extracellular environment and a contributor to apoptosis, has been identified as a target for some multi-functional nipecotic acid derivatives, but direct regulation of ECM proteins has not been demonstrated. mdpi.com
Table of Compounds
Structure Activity Relationship Sar Studies and Rational Design Principles
Correlations between Structural Modifications and GAT Inhibitory Potency
Structure-activity relationship studies on nipecotic acid derivatives have revealed that the core nipecotic acid scaffold is crucial for GAT inhibition. nih.gov Modifications at the N-position of the piperidine (B6355638) ring have been a primary focus for modulating the potency and selectivity of these compounds. The introduction of lipophilic substituents at this position has been a common strategy to increase affinity for GATs, particularly the GAT-1 subtype, which is the primary transporter responsible for GABA reuptake in the brain. nih.gov
The market has seen the success of Tiagabine, a lipophilic derivative of nipecotic acid, which functions as a potent and selective GAT-1 inhibitor. nih.govnih.gov The development of such compounds has provided a framework for understanding the structural requirements for effective GAT inhibition. A general model for GAT-1 inhibitors based on a nipecotic acid core suggests the importance of a lipophilic side-chain connected to the nitrogen atom. researchgate.net This side-chain often includes a linker and an electron-rich, bis-aromatic residue. researchgate.net
The inhibitory potency of various N-substituted nipecotic acid derivatives has been evaluated, demonstrating that the nature of the substituent significantly influences activity. For instance, the introduction of bulky and lipophilic groups can lead to high-affinity ligands.
| Compound | N-Substituent | GAT Isoform Selectivity | IC50 (µM) |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | 2-[tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 5 (GAT-3), 21 (GAT-2), >200 (GAT-1), 140 (BGT-1) drugbank.com |
| Tiagabine | (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl] | GAT-1 | High affinity and selectivity for GAT-1 drugbank.com |
Influence of N-Substituent Features (e.g., Benzoyl Group) on Pharmacological Profile
The N-substituent plays a critical role in defining the pharmacological profile of nipecotic acid derivatives. The benzoyl group in 1-Benzoyl-4-oxo-nipecotic acid ethyl ester is a lipophilic moiety that is expected to enhance the compound's ability to cross the BBB compared to unsubstituted nipecotic acid. nih.gov Attaching various aromatic groups to the nipecotic acid scaffold is a known strategy to improve both lipophilicity and biological properties. researchgate.net
The cryo-electron microscopy structure of the human GAT-1 in complex with tiagabine has provided crucial insights into the binding of N-substituted nipecotic acid derivatives. nih.gov The lipophilic side chain of tiagabine binds to a pocket located between the S1 site and the intracellular gate, involving interactions with several transmembrane helices. nih.gov This suggests that the benzoyl group of this compound would likely occupy a similar lipophilic pocket within the transporter protein, contributing to its inhibitory activity.
Role of the Ester Functionality (e.g., Ethyl Ester) in Bioavailability and Target Interaction
The ethyl ester functionality in this compound serves as a prodrug strategy to improve bioavailability. Nipecotic acid itself has poor oral bioavailability due to its high polarity. nih.gov Esterification of the carboxylic acid group masks its polarity, thereby increasing lipophilicity and facilitating absorption and BBB penetration. acs.org Once in the brain, it is anticipated that endogenous esterases would hydrolyze the ethyl ester to release the active carboxylic acid, which is the form that interacts with the GABA transporter. acs.org
However, studies on other nipecotic acid ethyl ester derivatives have shown that this prodrug approach is not always successful in achieving brain uptake. acs.org This highlights the complexity of designing effective CNS-penetrant prodrugs. While the ethyl ester can increase lipophilicity, other factors such as efflux transport systems can limit brain accumulation. acs.org
| Compound Moiety | Function | Impact on Pharmacokinetics |
| Carboxylic Acid | Active pharmacophore, but poor bioavailability nih.gov | Low oral absorption and BBB penetration nih.gov |
| Ethyl Ester | Prodrug to mask polarity | Enhanced oral absorption and potential for increased BBB penetration nih.gov |
Stereochemical Determinants of Biological Activity
The stereochemistry of the nipecotic acid core is a critical determinant of biological activity. For GAT-1 inhibitors, the (R)-configuration of nipecotic acid is generally preferred for optimal activity. Tiagabine, for example, incorporates (R)-nipecotic acid. The specific stereochemistry of this compound would significantly influence its potency and selectivity for different GAT subtypes. The strict stereochemical requirements for inhibitor binding have been highlighted in studies of other GAT inhibitors, where one enantiomer can be active while the other is not. biorxiv.org
Rational Design Strategies for Improved Potency and Selectivity
The design of novel GAT inhibitors based on the nipecotic acid scaffold is guided by the need to enhance potency, selectivity, and pharmacokinetic properties.
A primary challenge in the development of nipecotic acid-based therapeutics is achieving sufficient BBB penetration. researchgate.netnih.govnih.gov As nipecotic acid is hydrophilic, various strategies have been employed to increase its lipophilicity. The attachment of lipophilic groups, such as the benzoyl group in the title compound, is a key strategy. nih.govresearchgate.net Researchers have explored hybrid molecules that combine the nipecotic acid scaffold with different aromatic groups to enhance lipophilicity and, consequently, BBB permeation. researchgate.netresearchgate.net
The nature of the linker, or spacer, between the nipecotic acid nitrogen and the lipophilic aromatic moiety can significantly impact the inhibitory activity. Studies on various N-substituted nipecotic acid derivatives have shown that the length and rigidity of this spacer are important for optimal interaction with the GAT binding site. For example, in a series of N-substituted nipecotic acid derivatives with a vinyl ether spacer, the positioning of substituents on the aromatic rings influenced potency and selectivity. nih.gov The direct attachment of the benzoyl group to the nitrogen in this compound represents a rigid linker, and its effectiveness would depend on how well it positions the aromatic ring within the binding pocket of the transporter.
Analogue Development Guided by Benchmark Inhibitors (e.g., Tiagabine)
The development of analogues of nipecotic acid derivatives, including compounds like this compound, has been significantly influenced by the structure-activity relationship (SAR) studies of benchmark inhibitors such as tiagabine. researchgate.netnih.gov Tiagabine, a potent and selective GABA uptake inhibitor, serves as a crucial reference for the rational design of novel anticonvulsant agents. nih.govresearchgate.net The primary strategy involves modifying the core nipecotic acid scaffold to enhance lipophilicity and thereby improve its ability to cross the blood-brain barrier, a known limitation of the parent nipecotic acid molecule due to its hydrophilic and zwitterionic nature. nih.gov
The structural framework of tiagabine reveals key features that guide the design of new analogues. Tiagabine itself is a derivative of nipecotic acid, featuring a lipophilic side chain attached to the nitrogen atom of the piperidine ring. researchgate.netnih.gov This side chain is crucial for its high affinity and selectivity for the GAT-1 transporter. researchgate.netbiorxiv.org SAR studies have consistently shown that the introduction of bulky, lipophilic substituents on the nitrogen of the nipecotic acid ring is a successful strategy for increasing inhibitory potency at GABA transporters. researchgate.netsemanticscholar.org
In the context of designing analogues from a starting point like this compound, the principles derived from tiagabine's structure would suggest modifications at several positions. The benzoyl group on the nitrogen atom already provides a degree of lipophilicity. However, further optimization by altering the aromatic ring or the linker connecting it to the nipecotic acid core could lead to improved activity. For instance, the incorporation of diarylvinyl ether moieties, as seen in other potent GABA uptake inhibitors, could be explored. researchgate.net
Furthermore, the 4-oxo position on the nipecotic acid ring of the starting compound offers another site for chemical modification. The impact of this keto group on transporter binding and selectivity would be a key area of investigation. Analogues could be synthesized where the ketone is reduced to a hydroxyl group or replaced with other functional groups to probe the steric and electronic requirements of the transporter's binding pocket.
The ethyl ester at the 3-position of the nipecotic acid ring is another critical element. While ester groups can enhance brain permeability, their hydrolysis to the corresponding carboxylic acid is often necessary for biological activity. The design of analogues would consider different ester groups to modulate pharmacokinetic properties.
The following table summarizes the key structural modifications on the nipecotic acid scaffold and their general impact on GABA transporter inhibition, based on the guiding principles from benchmark inhibitors like tiagabine.
| Modification Site | Structural Change | General Effect on Activity |
| N-substituent | Addition of lipophilic aromatic groups | Increases potency and selectivity for GAT-1. researchgate.net |
| Variation in the linker between the aromatic group and the nitrogen | Influences binding affinity and selectivity. | |
| Piperidine Ring | Substitution at the 4-position (e.g., with an oxo group) | Modulates binding and selectivity; specific effects require experimental validation. |
| Stereochemistry of the 3-position | (R)-configuration is generally preferred for GAT-1 inhibition. biorxiv.org | |
| Carboxylic Acid Moiety | Esterification | Can improve blood-brain barrier penetration. nih.gov |
| Bioisosteric replacement | Can modulate potency and pharmacokinetic properties. |
The rational design of novel inhibitors often involves creating a library of compounds with systematic variations at these key positions. These analogues are then screened for their inhibitory activity against different GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) to determine their potency and selectivity profile. researchgate.net This approach, guided by the structural insights from tiagabine, allows for the systematic exploration of the chemical space around the nipecotic acid scaffold to identify new drug candidates with improved therapeutic profiles.
Computational Chemistry and Molecular Modeling for Ligand Target Understanding
Molecular Docking Simulations for Binding Mode Prediction within GAT Transporters
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of nipecotic acid, docking studies have been crucial in understanding their binding modes within the GAT1 transporter. These simulations often utilize homology models of human GAT1 (hGAT1), which are constructed based on the crystal structures of related transporters like the bacterial leucine (B10760876) transporter (LeuT). nih.gov
Docking studies on various nipecotic acid derivatives have consistently shown that the nipecotic acid core mimics the binding of the endogenous ligand, GABA. researchgate.net The carboxylate group of the nipecotic acid moiety is predicted to interact with key residues in the S1 binding site of the transporter. researchgate.net For large N-substituted derivatives, such as those structurally analogous to 1-Benzoyl-4-oxo-nipecotic acid ethyl ester, the lipophilic N-substituent is often predicted to extend into the extracellular vestibule of the transporter, making additional interactions that contribute to binding affinity and selectivity. nih.govnih.gov
A study on N-arylalkynyl substituted nipecotic acid derivatives, for instance, used docking calculations to predict binding affinities that were comparable to or even higher than that of the well-known GAT1 inhibitor, Tiagabine. nih.gov These simulations are critical in rationalizing structure-activity relationships and guiding the synthesis of more potent inhibitors.
Table 1: Key Residues in GAT1 Involved in Ligand Binding Predicted by Molecular Docking
| Residue | Location | Predicted Interaction | Reference |
| Tyr60 | Transmembrane Helix 1 (TM1) | Hydrogen bonding with the carboxylate group of the ligand. | nih.gov |
| Phe294 | Transmembrane Helix 6 (TM6) | Pi-stacking interactions with aromatic moieties of the ligand. | nih.gov |
| Ser396 | Transmembrane Helix 8 (TM8) | Hydrogen bonding with the carboxylate group of the ligand. | nih.gov |
Molecular Dynamics Simulations to Explore Dynamic Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the exploration of conformational changes and the stability of interactions over time. These simulations have been extensively used to study the binding of nipecotic acid derivatives to GAT1. nih.govnih.gov
MD simulations of GAT1 in a membrane environment have been used to assess the stability of homology models and to refine the binding poses of ligands obtained from docking studies. nih.gov For instance, simulations have been employed to investigate the stereoselectivity of Tiagabine binding to hGAT1, revealing the importance of the conformation of both the protonated amino group and the carboxylic acid group for stable interactions within the binding pocket. nih.govnih.gov
These dynamic studies can reveal how the binding of an inhibitor like a this compound analog might affect the conformational state of the transporter, potentially locking it in an outward-open or inward-open state and thus inhibiting the transport cycle. nih.gov The stability of key hydrogen bonds and hydrophobic interactions predicted by docking can be assessed through MD simulations, providing a more accurate picture of the binding event.
Table 2: Parameters from Molecular Dynamics Simulations of GAT1-Inhibitor Complexes
| Simulation Parameter | Typical Value/Observation | Significance | Reference |
| Simulation Time | 100 ns | Allows for the observation of significant conformational sampling and stabilization of the complex. | nih.govnih.gov |
| RMSD of Cα atoms | 2.7–4.0 Å | Indicates the stability of the protein backbone during the simulation. Lower values suggest a more stable complex. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies on this compound were not identified, 2D and 3D-QSAR studies have been conducted on various classes of GAT1 inhibitors, including derivatives of nipecotic acid. researchgate.netresearchgate.net
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build predictive models. For GAT1 inhibitors, descriptors related to hydrophobicity, molecular shape, and electronic properties have been found to be important for inhibitory activity. researchgate.net QSAR models can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources in the drug discovery process.
Pharmacophore Modeling for Identification of Key Binding Features
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A general pharmacophore model for GABA-uptake inhibitors has been established based on the structures of known active compounds. nih.gov
This model typically includes features such as a hydrogen bond acceptor (corresponding to the carboxylate group), a hydrogen bond donor (the protonated amine), and hydrophobic regions that interact with lipophilic pockets in the transporter. nih.gov Such models are valuable tools for virtual screening of large compound libraries to identify novel scaffolds for GAT inhibitors and for guiding the design of new derivatives with improved potency and selectivity.
Table 3: Common Pharmacophoric Features of GAT1 Inhibitors
| Pharmacophoric Feature | Corresponding Chemical Group | Importance | Reference |
| Hydrogen Bond Acceptor | Carboxylate group | Essential for interaction with key residues in the S1 binding site. | nih.gov |
| Hydrogen Bond Donor | Protonated amine | Mimics the amino group of GABA and is crucial for binding. | nih.gov |
| Hydrophobic Region | Aromatic or aliphatic substituents | Contributes to binding affinity and selectivity by interacting with hydrophobic pockets. | nih.gov |
Homology Modeling of GAT Subtypes for Structure-Based Drug Design
Due to the lack of experimental structures for human GABA transporters, homology modeling has been an indispensable tool for structure-based drug design of GAT inhibitors. uit.nouit.no Homology models of GAT-1, and other subtypes, are typically built using the crystal structure of a related protein with a known three-dimensional structure, such as the bacterial leucine transporter (LeuT), as a template. nih.govresearchgate.net
These models provide a structural framework for understanding the binding of ligands and for performing computational experiments like molecular docking and molecular dynamics simulations. researchgate.netresearchgate.net The development of homology models has enabled the rationalization of the structure-activity relationships of known inhibitors and has guided the design of new compounds with improved properties. nih.gov The accuracy of these models is crucial for the reliability of the predictions made from subsequent computational studies.
Applications As Synthetic Intermediates and Research Probes in Chemical Biology
Utility in the Synthesis of Complex Heterocyclic Scaffolds and Active Pharmaceutical Ingredients
The piperidine (B6355638) moiety is a privileged structure in medicinal chemistry, frequently incorporated into the design of new therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. nih.govnih.govencyclopedia.pub As a substituted piperidine, 1-Benzoyl-4-oxo-nipecotic acid ethyl ester serves as a valuable building block for the construction of more elaborate heterocyclic systems. The ketone and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for the annulation of additional rings and the introduction of diverse substituents.
The synthesis of complex heterocyclic scaffolds often involves multi-step reaction sequences where the piperidine ring acts as a central scaffold. For instance, the ketone at the 4-position can undergo reactions such as aldol condensations, Michael additions, or reductive aminations to introduce new carbon-carbon or carbon-nitrogen bonds, leading to the formation of bicyclic or polycyclic systems. Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules of interest, or it can be reduced to a primary alcohol, providing another point for chemical modification.
While specific examples detailing the direct use of this compound in the synthesis of named Active Pharmaceutical Ingredients (APIs) are not prevalent in publicly available literature, its structural motifs are found in numerous biologically active compounds. The general synthetic strategies employed for piperidine-containing APIs are applicable to this intermediate.
Table 1: Potential Synthetic Transformations of this compound for Heterocyclic Scaffold Synthesis
| Functional Group | Reaction Type | Potential Products |
| 4-Oxo | Aldol Condensation | Fused bicyclic systems |
| 4-Oxo | Reductive Amination | Substituted 4-amino-piperidines |
| Ethyl Ester | Hydrolysis | Carboxylic acid for amide coupling |
| Ethyl Ester | Reduction | Primary alcohol for ether or ester formation |
| Piperidine Nitrogen | N-debenzoylation | Secondary amine for further functionalization |
Precursor for Prodrug Development for Enhanced Systemic Delivery
The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Esters are a common choice for creating prodrugs of carboxylic acid-containing drugs to enhance their lipophilicity and, consequently, their ability to cross biological membranes. mdpi.com
Following this principle, this compound can be considered a precursor for prodrugs of a potentially active 1-benzoyl-4-oxo-nipecotic acid. The ethyl ester group would serve to enhance systemic delivery, particularly across the BBB if the target is within the central nervous system. Research into nipecotic acid prodrugs has demonstrated the viability of this approach, with various ester-based derivatives showing improved pharmacological activity in vivo compared to the parent compound. nih.gov
Table 2: Examples of Nipecotic Acid Prodrug Strategies
| Prodrug Moiety | Rationale | Reference |
| Ethyl Ester | Increased lipophilicity for BBB penetration | nih.gov |
| Conjugation with Glucose or Galactose | Potential for active transport across the BBB | nih.gov |
| Conjugation with Tyrosine | Potential for active transport via amino acid transporters | nih.gov |
| Carnitine Conjugate | Utilization of carnitine transporters for brain uptake | mdpi.com |
Development of Radiolabeled Analogues for Neuroimaging Research
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes. This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C).
The development of PET radioligands targeting the GABA transporter 1 (GAT1) has been an area of interest for studying the GABAergic system in various neurological and psychiatric disorders. nih.govnih.gov Many of these radioligands are based on the nipecotic acid scaffold due to its known affinity for GAT1. nih.govacs.org
This compound can serve as a valuable precursor for the synthesis of such radiolabeled analogues. The benzoyl group, for instance, could be modified to include a leaving group suitable for nucleophilic radiofluorination with [¹⁸F]fluoride. Alternatively, the ethyl ester could be replaced with a radiolabeled ester. The development of ¹⁸F-labeled nipecotic acid derivatives has been explored for PET imaging of GAT1. nih.govnih.gov Although challenges such as in vivo stability and brain uptake of the specific radiotracers were encountered, these studies highlight the general approach of using nipecotic acid derivatives as templates for neuroimaging agents. nih.govnih.gov
Table 3: Key Considerations in the Development of Radiolabeled Nipecotic Acid Analogues
| Factor | Importance |
| Choice of Radionuclide | The half-life of the radionuclide should be appropriate for the biological process being studied. ¹⁸F (t½ ≈ 110 min) and ¹¹C (t½ ≈ 20 min) are commonly used for neuroimaging. mdpi.com |
| Labeling Position | The radiolabel should be placed in a position that does not significantly alter the binding affinity and selectivity of the molecule for its target. |
| In Vivo Stability | The radiotracer must be stable in vivo to avoid the accumulation of radiometabolites that could interfere with the imaging signal. nih.gov |
| Blood-Brain Barrier Penetration | For neuroimaging, the radiotracer must be able to cross the BBB to reach its target in the brain. nih.govnih.gov |
Exploration of Related Piperidine-Based Compounds in Non-Neuropharmacological Contexts
While the primary interest in nipecotic acid derivatives has been in the field of neuropharmacology, the versatile piperidine scaffold is a common feature in drugs targeting a wide range of other conditions. nih.govencyclopedia.pubijnrd.org The structural features of this compound could be leveraged to synthesize compounds for non-neuropharmacological applications.
The piperidine ring is a key component in various classes of drugs, including antihistamines, anticholinergics, and antipsychotics. encyclopedia.pub Furthermore, piperidine derivatives have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. ijnrd.org The ability to chemically modify the 1-benzoyl, 4-oxo, and ethyl ester positions of the starting compound allows for the creation of a library of diverse piperidine-based molecules that can be screened for activity against a variety of biological targets outside of the central nervous system.
For example, the synthesis of novel piperidine derivatives and their evaluation for anti-acetylcholinesterase activity has been reported, with some compounds showing high potency. researchgate.net While this is a neuropharmacological target, it illustrates the broader potential of the piperidine scaffold. The exploration of piperidine derivatives in areas such as oncology, infectious diseases, and inflammatory conditions is an active area of research. ijnrd.org
Table 4: Selected Non-Neuropharmacological Applications of Piperidine Derivatives
| Therapeutic Area | Example of Target/Mechanism |
| Oncology | Inhibition of histone deacetylases (HDACs) |
| Infectious Diseases | Antiviral (e.g., inhibition of viral entry or replication) |
| Inflammation | Modulation of cytokine production |
| Cardiovascular Disease | Calcium channel blockers |
An in-depth exploration of the future research avenues for the GABA transporter modulator, this compound, reveals a landscape of sophisticated and targeted therapeutic strategies. As a derivative of nipecotic acid, this compound serves as a foundational scaffold for developing next-generation neurological drugs. The following sections delineate the key areas of prospective research that could unlock its full therapeutic potential.
Future Directions and Emerging Research Avenues for 1 Benzoyl 4 Oxo Nipecotic Acid Ethyl Ester Research
The trajectory of research for 1-Benzoyl-4-oxo-nipecotic acid ethyl ester is moving towards precision medicine, targeting specific GABA transporter (GAT) subtypes, exploring complex modulation mechanisms, and leveraging cutting-edge technologies to design novel therapeutics for a range of neurological and psychiatric disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzoyl-4-oxo-nipecotic acid ethyl ester, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling nipecotic acid derivatives with benzoyl groups under esterification conditions. Key steps include activating the carboxylic acid (e.g., using EDCI or DCC as coupling agents) and optimizing solvent polarity (e.g., DMF or THF) to enhance yield. Reaction monitoring via TLC or HPLC is critical to identify intermediates, such as benzoic acid esters (e.g., compound 139 in ). Design of Experiments (DOE) can systematically vary parameters like temperature (60–100°C), catalyst loading (0.5–2.0 eq), and reaction time (12–48 hrs) to identify optimal conditions .
Q. Which analytical techniques are most reliable for characterizing this compound, and what diagnostic spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on H NMR signals for the benzoyl group (aromatic protons at δ 7.4–8.0 ppm) and the ethyl ester moiety (triplet for CH at δ 1.2–1.4 ppm, quartet for CH at δ 4.1–4.3 ppm).
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 178 for fragmentation patterns in ) and characteristic fragments like the benzoyl ion (m/z 105).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting impurities .
Q. How does the ethyl ester group influence the compound’s stability under varying storage conditions (e.g., temperature, humidity)?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (40°C/75% RH for 4 weeks) with periodic HPLC analysis. The ester group’s susceptibility to hydrolysis can be mitigated by storing the compound in anhydrous solvents (e.g., acetonitrile) or under inert atmospheres. Thermodynamic data for analogous esters (e.g., 4-ethoxybenzoic acid in ) suggest that electron-withdrawing substituents reduce hydrolysis rates. Use Karl Fischer titration to monitor moisture content in solid-state samples .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model transition states for ester hydrolysis or nucleophilic attacks. Software like Gaussian or ORCA can calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare results with experimental kinetic data (e.g., Arrhenius plots from thermal degradation studies) to validate computational models. highlights the role of chemical software in virtual screening for reaction optimization .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected C NMR shifts or MS fragmentation patterns)?
- Methodological Answer :
- Cross-Validation : Compare NMR data with NIST-standardized spectra (e.g., ) for analogous benzoic acid esters.
- Isotopic Labeling : Use O-labeled esters to trace hydrolysis pathways and confirm fragmentation mechanisms in MS.
- X-ray Crystallography : Resolve ambiguities in molecular structure by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane mixtures). ’s methodological toolkit emphasizes iterative validation to address data inconsistencies .
Q. What design considerations are critical for developing catalytic systems to improve the enantioselectivity of this compound synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Lewis acids like BINOL-derived catalysts) can enhance enantiomeric excess (ee). Reactor design ( ’s RDF2050112 classification) should prioritize continuous-flow systems for better mixing and heat transfer. Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) and optimize catalyst loading (0.1–5 mol%) using response surface methodology. Computational fluid dynamics (CFD) simulations can model flow patterns to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
